![molecular formula C23H32O4S B1498803 6beta-Hydroxy-7alpha-thiomethylspirolactone CAS No. 42219-60-3](/img/structure/B1498803.png)
6beta-Hydroxy-7alpha-thiomethylspirolactone
Overview
Description
6β-Hydroxy-7α-thiomethylspironolactone is a metabolite of Spironolactone . It has a molecular weight of 404.56 and a molecular formula of C23H32O4S .
Molecular Structure Analysis
6β-Hydroxy-7α-thiomethylspironolactone contains a total of 64 bonds, including 32 non-H bonds, 3 multiple bonds, 1 rotatable bond, 3 double bonds, 2 five-membered rings, 3 six-membered rings, 1 nine-membered ring, and 2 ten-membered rings .Scientific Research Applications
Stereoselective Synthesis and Metabolism
The stereoselective synthesis of 6β-Hydroxy-7α-thiomethylspirolactone and its related compounds has been a topic of interest due to their significance in understanding the metabolism and action mechanisms of spironolactone, a widely used diuretic and antihypertensive agent. For instance, Guo Li and Yan Zhang (2007) explored the stereoselective synthesis of major metabolites of spironolactone, emphasizing the role of different reduction reagents in achieving high stereoselectivity for both 3α- and 3β-hydroxyl isomers, which are crucial for understanding the drug's metabolism and enhancing its therapeutic efficacy (Guo Li & Yan Zhang, 2007).
Enzyme Inhibition for Cancer and Metabolic Disorders
Research on 6β-Hydroxy-7α-thiomethylspirolactone also extends to its potential as an enzyme inhibitor, particularly in the context of cancer and metabolic diseases. P. Bydal, S. Auger, and D. Poirier (2004) investigated estradiol derivatives bearing a lactone on the D-ring, including structures related to 6β-Hydroxy-7α-thiomethylspirolactone, for their ability to inhibit type 2 17β-hydroxysteroid dehydrogenase (17β-HSD). This enzyme is involved in the biosynthesis of active steroids, and its inhibition is considered an attractive approach for treating hormone-dependent cancers. The study highlighted the significance of the 17β-orientation of the oxygen atom in inhibiting the enzyme, demonstrating the compound's potential in targeting metabolic pathways associated with cancer (P. Bydal, S. Auger, & D. Poirier, 2004).
Potential Therapeutic Uses
The exploration of 6β-Hydroxy-7α-thiomethylspirolactone extends to its potential therapeutic applications beyond its primary role as a spironolactone metabolite. For instance, studies on spironolactone's effects on glucose and lipid metabolism in models of diet-induced diabetes and nonalcoholic fatty liver disease suggest that metabolites like 6β-Hydroxy-7α-thiomethylspirolactone could play a role in ameliorating metabolic disorders through modulation of mineralocorticoid receptors, highlighting a possible area for further research (T. Wada et al., 2010).
Mechanism of Action
Target of Action
6beta-Hydroxy-7alpha-thiomethylspirolactone is a steroidal antimineralocorticoid . It is a major active metabolite of spironolactone . The primary target of this compound is the mineralocorticoid receptor .
Mode of Action
As an antimineralocorticoid, this compound binds to the mineralocorticoid receptor and blocks its activation . This prevents the receptor from exerting its effects, leading to a decrease in the actions of mineralocorticoids .
Biochemical Pathways
These may include the regulation of electrolyte balance and blood pressure .
Pharmacokinetics
Spironolactone, the parent drug of this compound, has a short terminal half-life of 1.4 hours . Its active metabolites, including this compound, have extended terminal half-lives . For this compound, the terminal half-life is 15.0 hours . These metabolites are responsible for the therapeutic effects of the drug .
Result of Action
The action of this compound results in a decrease in the effects of mineralocorticoids . This can lead to changes in electrolyte balance and blood pressure .
Biochemical Analysis
Biochemical Properties
6beta-Hydroxy-7alpha-thiomethylspirolactone plays a crucial role in biochemical reactions by acting as an antagonist to the mineralocorticoid receptor. This receptor is involved in the regulation of electrolyte and water balance in the body. By inhibiting the mineralocorticoid receptor, this compound helps to reduce sodium reabsorption and increase potassium excretion, which can be beneficial in conditions like hypertension and heart failure .
The compound interacts with various enzymes and proteins, including the mineralocorticoid receptor itself. The nature of these interactions involves competitive inhibition, where this compound binds to the receptor, preventing the binding of aldosterone, a hormone that promotes sodium retention .
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. In renal cells, it reduces sodium reabsorption and increases potassium excretion, thereby influencing electrolyte balance. This compound also affects cell signaling pathways by inhibiting the mineralocorticoid receptor, which can lead to changes in gene expression and cellular metabolism .
In cardiac cells, this compound has been shown to reduce fibrosis and improve cardiac function. This is achieved through its anti-inflammatory and antifibrotic effects, which are mediated by the inhibition of the mineralocorticoid receptor .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the mineralocorticoid receptor, thereby preventing the binding of aldosterone. This competitive inhibition leads to a decrease in the transcription of aldosterone-responsive genes, which are involved in sodium reabsorption and potassium excretion .
Additionally, this compound can inhibit the activity of certain enzymes involved in the synthesis of aldosterone, further reducing its levels and effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of the mineralocorticoid receptor and persistent changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits the mineralocorticoid receptor without causing significant adverse effects. At higher doses, toxic effects such as hyperkalemia (elevated potassium levels) and renal dysfunction have been observed . These threshold effects highlight the importance of careful dosage management in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by enzymes such as cytochrome P450. The compound can also interact with cofactors like NADPH, which are involved in its reduction and oxidation reactions . These metabolic processes can influence the levels of this compound and its metabolites in the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to transport proteins such as albumin, which facilitate its movement through the bloodstream. The compound can also interact with specific transporters on cell membranes, allowing it to enter and accumulate in target cells .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with the mineralocorticoid receptor. The compound can also be found in the nucleus, where it influences gene expression by modulating the activity of transcription factors . Post-translational modifications, such as phosphorylation, can affect the localization and activity of this compound, directing it to specific cellular compartments.
properties
IUPAC Name |
(6S,7S,8R,9S,10R,13S,14S,17R)-6-hydroxy-10,13-dimethyl-7-methylsulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O4S/c1-21-8-4-13(24)12-16(21)19(26)20(28-3)18-14(21)5-9-22(2)15(18)6-10-23(22)11-7-17(25)27-23/h12,14-15,18-20,26H,4-11H2,1-3H3/t14-,15-,18+,19-,20-,21+,22-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLBSWATTSRBOV-DFSNYPBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C(C(C3C2CCC4(C3CCC45CCC(=O)O5)C)SC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1[C@@H]([C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C)SC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
42219-60-3 | |
Record name | 6-Hydroxy-7-thiomethylspirolactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042219603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6.BETA.-HYDROXY-7.ALPHA.-THIOMETHYLSPIROLACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A93WO4Z3G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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